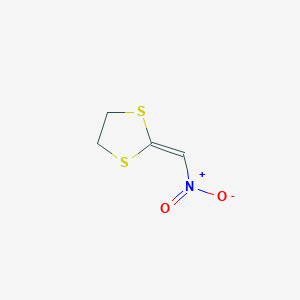
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- is a synthetic derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of coumarin derivatives typically involves several key reactions, including the Knoevenagel condensation, Pechmann condensation, and Perkin reaction. For the specific compound Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl-, the synthesis may involve the following steps:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base to form a coumarin core.
Aromatic Substitution: The addition of the diphenyl groups can be accomplished through aromatic substitution reactions, often using Friedel-Crafts acylation or alkylation.
Industrial Production Methods
Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrocoumarins or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield coumarin quinones, while reduction can produce dihydrocoumarins .
科学的研究の応用
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in studying enzyme interactions and as a marker in biological assays.
Medicine: Investigated for its potential as an anti-cancer agent and in the treatment of other diseases.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial applications
作用機序
The mechanism of action of Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit aromatase, an enzyme involved in estrogen biosynthesis, making it a potential anti-cancer agent. The compound’s fluorescence properties also make it useful in imaging and diagnostic applications .
類似化合物との比較
Similar Compounds
7-(Diethylamino)-4-methylcoumarin: Another coumarin derivative with similar fluorescence properties.
4-Hydroxycoumarin: Known for its anticoagulant properties.
6,7-Dimethoxycoumarin: Used in photodynamic therapy.
Uniqueness
Coumarin, 7-(2-(diethylamino)ethoxy)-3,4-diphenyl- is unique due to its specific functional groups that enhance its fluorescence and biological activity. The presence of the diethylamino and diphenyl groups provides distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
特性
CAS番号 |
1762-91-0 |
|---|---|
分子式 |
C27H27NO3 |
分子量 |
413.5 g/mol |
IUPAC名 |
7-[2-(diethylamino)ethoxy]-3,4-diphenylchromen-2-one |
InChI |
InChI=1S/C27H27NO3/c1-3-28(4-2)17-18-30-22-15-16-23-24(19-22)31-27(29)26(21-13-9-6-10-14-21)25(23)20-11-7-5-8-12-20/h5-16,19H,3-4,17-18H2,1-2H3 |
InChIキー |
OBHNZJVRLLUUHQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


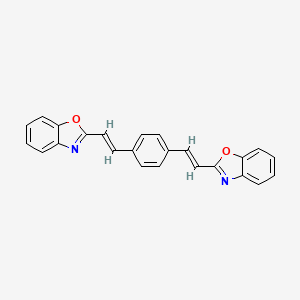
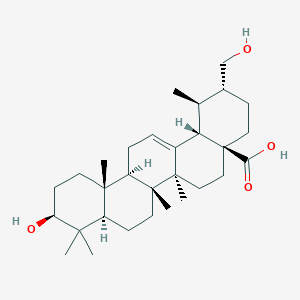

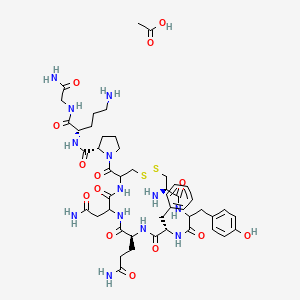
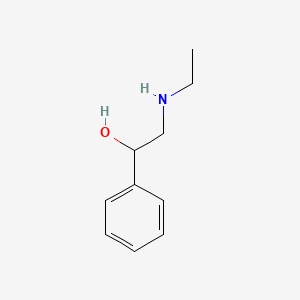
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
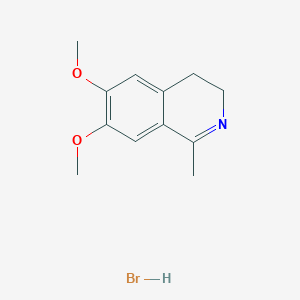
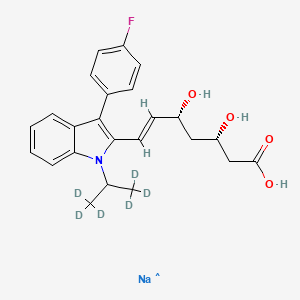
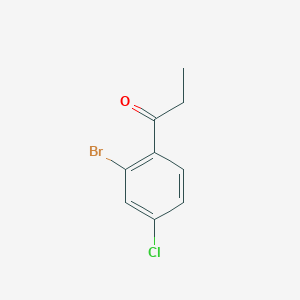


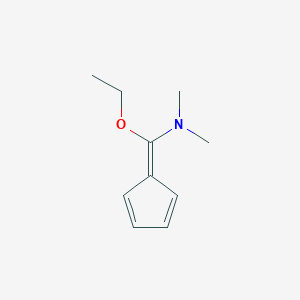
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
